

Application Notes: Analysis of CD33 Expression Using Lintuzumab by Flow Cytometry

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Compound of Interest

Compound Name: *Lintuzumab*

Cat. No.: *B1169857*

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Introduction

CD33, a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a transmembrane glycoprotein primarily expressed on myeloid progenitor cells and monocytes. [1] Its high expression on leukemic blasts in approximately 85-90% of patients with Acute Myeloid Leukemia (AML) makes it a critical therapeutic target. [2][3] **Lintuzumab** (SGN-33) is a humanized monoclonal antibody that specifically targets the CD33 protein. [4] The mechanisms of action for **Lintuzumab** are multifaceted, including the induction of antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), as well as direct signaling upon binding to CD33. [5][6][7] This signaling can lead to the phosphorylation of CD33's intracellular domain and the recruitment of phosphatases like SHP-1, modulating cellular activity. [1][2][6][7]

Flow cytometry is an indispensable tool for the characterization of CD33 expression on normal and malignant hematopoietic cells. It allows for the precise quantification of CD33-positive cell populations and the density of the CD33 antigen on the cell surface. This quantitative analysis is crucial for patient stratification, monitoring response to CD33-targeted therapies, and for preclinical evaluation of antibodies like **Lintuzumab**. These notes provide detailed protocols for the analysis of baseline CD33 expression and the antibody-induced internalization of the CD33 receptor using **Lintuzumab**.

Quantitative Data Summary

The expression level of CD33 can vary significantly between normal and leukemic cells, as well as among different AML subtypes. The following table summarizes quantitative data on CD33

expression levels.

Parameter	Value	Cell Type/Condition	Reference
CD33 Positivity in AML Patients	85–90%	AML Blasts	[2] [3]
CD33 Molecules per Cell (Mean)	~10,380	AML Bone Marrow Blasts	[2]
CD33 Molecules per Cell (Range)	709 - 54,894	AML Bone Marrow Blasts	[2]
CD33 Molecules per Cell (Mean)	~2,997	Normal CD33+ Bone Marrow Cells	[2]
CD33 MFI (Median) in NPM1-mutated AML	429	AML Blasts	[3]
CD33 MFI (Median) in NPM1-unmutated AML	210	AML Blasts	[3]

Experimental Protocols

Protocol 1: Baseline CD33 Expression Analysis Using Lintuzumab

This protocol details the procedure for staining cells with **Lintuzumab** to quantify the baseline expression of CD33 on the cell surface by flow cytometry.

Materials:

- **Lintuzumab** (unconjugated)
- Fluorochrome-conjugated secondary antibody (e.g., Goat anti-human IgG H&L (AF488))
- Human IgG Isotype Control
- Phosphate-Buffered Saline (PBS)

- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fixative (e.g., 4% paraformaldehyde) (Optional)
- Viability Dye (e.g., DAPI, Propidium Iodide)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells (e.g., cell lines like HL-60 or primary patient samples) and wash once with cold PBS.
 - Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of $1-2 \times 10^6$ cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension (containing $1-2 \times 10^5$ cells) into flow cytometry tubes.
 - Add **Lintuzumab** to the cell suspension at a pre-titrated optimal concentration. For a starting point, a concentration of 1-5 μ g/mL can be used.[\[5\]](#)[\[6\]](#)
 - In a separate tube, add a matching concentration of the Human IgG Isotype Control to serve as a negative control.
 - Incubate the tubes for 30-60 minutes at 4°C, protected from light.
- Washing:
 - Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

- Secondary Antibody Staining:
 - Resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its recommended dilution.
 - Incubate for 30 minutes at 4°C, protected from light.
- Final Wash and Resuspension:
 - Wash the cells twice as described in step 3.
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
- Viability Staining & Fixation (Optional):
 - If viability is a concern, add a viability dye according to the manufacturer's instructions before analysis.
 - If cells need to be stored before acquisition, they can be fixed with 4% paraformaldehyde for 15-20 minutes at room temperature, followed by a wash and resuspension in staining buffer.[5]
- Data Acquisition:
 - Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for statistical analysis (e.g., >10,000 events in the gate of interest).
 - Use the isotype control to set the negative gate for CD33 expression.

Protocol 2: Analysis of Lintuzumab-Induced CD33 Internalization

This protocol measures the reduction of cell surface CD33 over time following incubation with **Lintuzumab**, a key indicator of receptor-mediated endocytosis.

Materials:

- **Lintuzumab** (unconjugated)

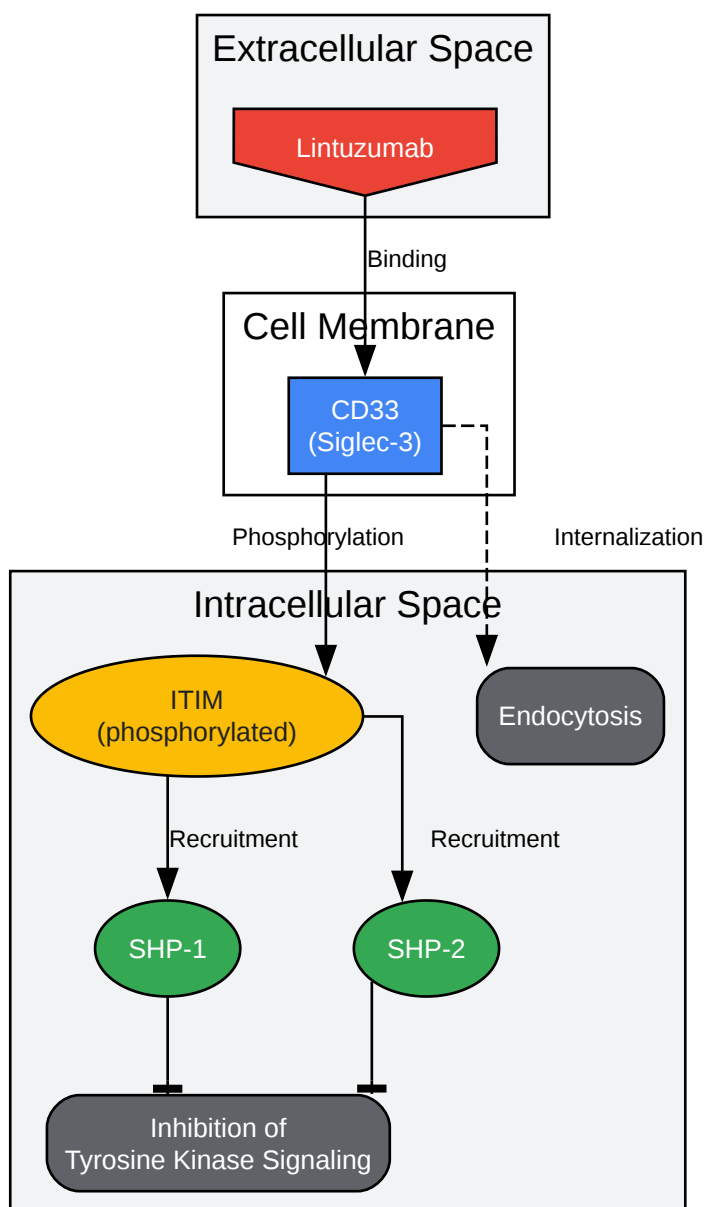
- Fluorochrome-conjugated anti-CD33 antibody (recognizing a different epitope if possible, or the same antibody labeled with a fluorochrome)
- Complete cell culture medium
- Stripping Buffer (e.g., ice-cold acid wash buffer, pH 2.0-3.0)
- Flow Cytometry Staining Buffer
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture cells to a healthy, logarithmic growth phase.
 - Prepare a cell suspension in complete culture medium at a concentration of 1×10^6 cells/mL.
- Antibody Incubation for Internalization:
 - Add **Lintuzumab** at a saturating concentration to the cell suspension.
 - Incubate the cells at 37°C in a CO2 incubator.
 - At various time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the cell suspension for analysis. The 0-minute time point serves as the baseline surface expression.
- Removal of Surface-Bound Antibody:
 - For each time point, wash the cells with cold PBS.
 - Resuspend the cell pellet in ice-cold Stripping Buffer for 1-5 minutes on ice to remove any non-internalized, surface-bound **Lintuzumab**.

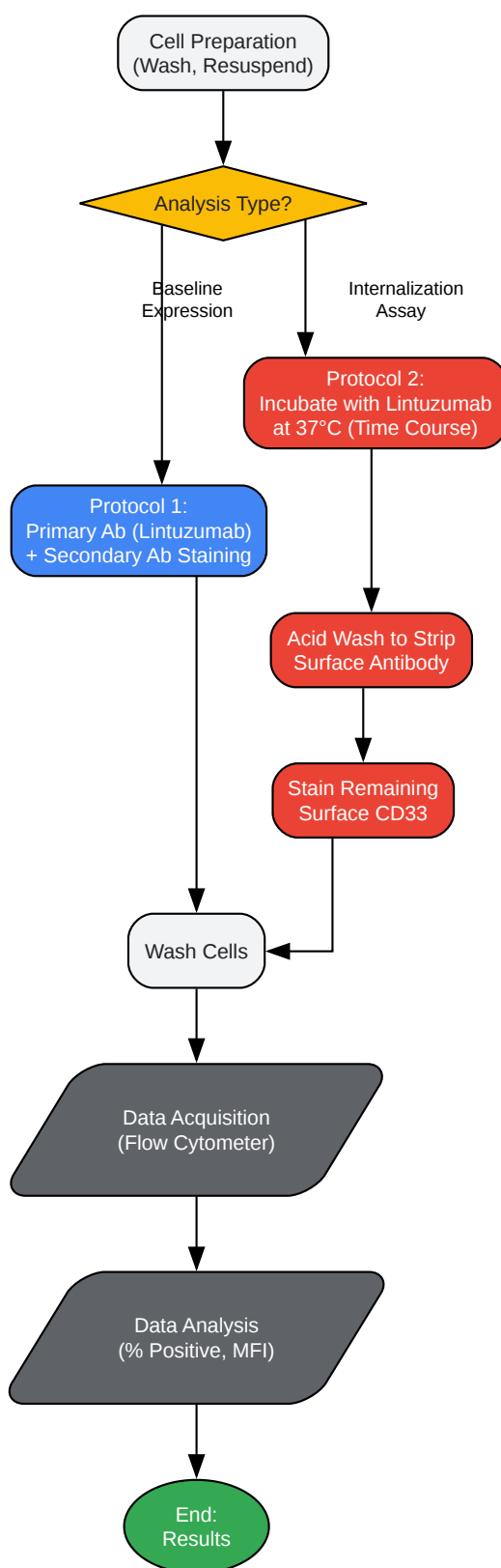
- Immediately neutralize the acid by adding an excess of cold Flow Cytometry Staining Buffer and centrifuge.
- Staining of Remaining Surface CD33:
 - Wash the cells once more with staining buffer.
 - Stain the cells with a saturating concentration of a fluorochrome-conjugated anti-CD33 antibody as described in Protocol 1 (steps 2-5). This will label the CD33 receptors still present on the cell surface.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Calculate the percentage of CD33 reduction at each time point relative to the 0-minute time point using the Mean Fluorescence Intensity (MFI).
 - % Reduction = $(1 - (\text{MFI_timepoint_X} / \text{MFI_timepoint_0})) * 100$

Visualizations



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Caption: CD33 signaling pathway upon **Lintuzumab** binding.



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Caption: Experimental workflow for CD33 analysis by flow cytometry.

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